molecular formula C6H7NO5S2 B1433000 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid CAS No. 1384429-01-9

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid

Cat. No. B1433000
M. Wt: 237.3 g/mol
InChI Key: BEMBWMDHHYCANW-UHFFFAOYSA-N
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Description

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1384429-01-9 . It has a molecular weight of 237.26 and its IUPAC name is 5-(aminosulfonyl)-4-methoxy-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is 1S/C6H7NO5S2/c1-12-3-2-4 (5 (8)9)13-6 (3)14 (7,10)11/h2H,1H3, (H,8,9) (H2,7,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is a powder . It has a molecular weight of 237.26 and its IUPAC name is 5-(aminosulfonyl)-4-methoxy-2-thiophenecarboxylic acid . The compound is stored at room temperature .

Scientific Research Applications

  • Spectrophotometric Analysis : Nadar and Kannan (1984) explored the basicities of several substituted biphenyl carboxylic acids, including compounds similar to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid, using spectrophotometry. Their research contributes to understanding the chemical properties and interactions of such compounds (Nadar & Kannan, 1984).

  • Photocleavage Efficiency : Papageorgiou and Corrie (2000) studied the effects of aromatic substituents, including the 4-methoxy group, on the photocleavage of 1-acyl-7-nitroindolines. They found that the 4-methoxy substitution significantly improved photocleavage efficiency, which is relevant for the development of photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).

  • Synthesis of Methoxy-Substituted Compounds : Skripkina et al. (1971) synthesized methoxy derivatives of 4-sulfodimethylamidodiphenylamine-2-carboxylic acid, which is structurally related to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid. Their work contributes to the methods of synthesizing methoxy-substituted compounds (Skripkina et al., 1971).

  • Aromatic Nucleophilic Substitution : Consiglio et al. (1981) examined the kinetics of aromatic nucleophilic substitution reactions involving compounds like methyl 2-methoxy-3-nitrothiophen-5-carboxylate. This research is crucial for understanding the reactivity of methoxy-substituted thiophene carboxylates in chemical synthesis (Consiglio et al., 1981).

  • Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including methoxy group-substituted compounds. Their findings contribute to the understanding of base-induced chemiluminescence in organic chemistry (Watanabe et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methoxy-5-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S2/c1-12-3-2-4(5(8)9)13-6(3)14(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMBWMDHHYCANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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